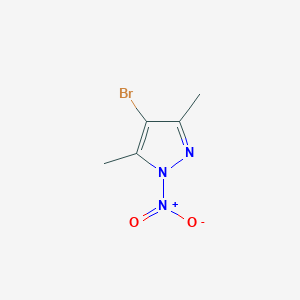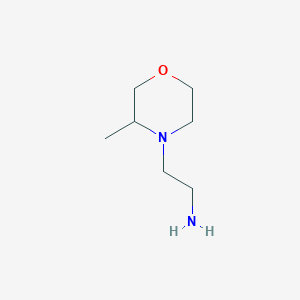
4-(1H-Imidazol-5-yl)benzene-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1H-Imidazol-5-yl)benzene-1,2-diol, also known as 5-Imidazolyl-1,2-dihydroxybenzene, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a heterocyclic aromatic organic compound that contains both imidazole and benzene rings.
Mécanisme D'action
The exact mechanism of action of 4-(1H-Imidazol-5-yl)benzene-1,2-diol is not fully understood. However, it is believed that the compound works by inhibiting the activity of certain enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells. It also works by inducing apoptosis, which is programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been found to regulate the expression of various genes and proteins that are involved in cancer progression. It also has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been found to have a protective effect on the liver and kidney.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 4-(1H-Imidazol-5-yl)benzene-1,2-diol in lab experiments is its ability to selectively target cancer cells while leaving normal cells unharmed. This makes it a promising candidate for cancer therapy. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research on 4-(1H-Imidazol-5-yl)benzene-1,2-diol. One of the areas of interest is in the development of novel drug delivery systems that can improve the solubility and bioavailability of the compound. Another area of interest is in the identification of the specific signaling pathways and enzymes that are targeted by the compound. This can help in the development of more targeted and effective cancer therapies. Finally, there is a need for further studies to evaluate the safety and efficacy of this compound in clinical trials.
Méthodes De Synthèse
The synthesis of 4-(1H-Imidazol-5-yl)benzene-1,2-diol involves the reaction between 5-nitro-1,2-dihydroxybenzene and imidazole in the presence of a reducing agent such as iron powder or sodium dithionite. This reaction results in the reduction of the nitro group to an amino group, followed by the formation of the imidazole ring through a nucleophilic substitution reaction. The final product is obtained through the hydrolysis of the protecting group.
Applications De Recherche Scientifique
4-(1H-Imidazol-5-yl)benzene-1,2-diol has been extensively studied for its potential therapeutic applications. One of the most promising applications is in the treatment of cancer. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. It has also been found to have anti-inflammatory, anti-oxidant, and anti-bacterial properties.
Propriétés
IUPAC Name |
4-(1H-imidazol-5-yl)benzene-1,2-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c12-8-2-1-6(3-9(8)13)7-4-10-5-11-7/h1-5,12-13H,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTNLXBDMPZINHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CN=CN2)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{5-[(dibutylamino)methyl]furan-2-yl}-4-ethyl-4,5-dihydro-1H-1,2,4-triazole-5-thione](/img/structure/B2976317.png)
![N-phenethyl-N-(pyridin-2-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2976318.png)
![3-methyl-5-((3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2976319.png)


![N-[(1,3-diphenylpyrazol-4-yl)methyl]-2-formyl-N-methylbenzenesulfonamide](/img/structure/B2976324.png)
![N-(4-chlorophenyl)-4-[4-(3-methylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2976325.png)





